molecular formula C16H16FN3O4S B2548069 ethyl 4-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 946209-57-0

ethyl 4-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No.: B2548069
CAS No.: 946209-57-0
M. Wt: 365.38
InChI Key: IPAYWJGGHQWJPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques provide detailed information about the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. The synthesis process typically involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol .

Scientific Research Applications

Synthesis and Structural Analysis

Pyrimidine derivatives have been extensively studied for their synthesis and structural properties. For example, Stolarczyk et al. (2018) investigated the synthesis of novel 5-methyl-4-thiopyrimidine derivatives, highlighting the importance of such compounds in exploring new materials and chemical entities with potential applications in pharmaceuticals and materials science (Stolarczyk et al., 2018). These derivatives are characterized by various substituents, impacting their structural conformation and potentially their reactivity and biological activity.

Antimicrobial and Antifungal Activities

Pyrimidine derivatives also exhibit significant antimicrobial and antifungal properties. Tiwari et al. (2018) reported on the synthesis of chromone-pyrimidine coupled derivatives, demonstrating potent antibacterial and antifungal activities. Such findings suggest the utility of pyrimidine derivatives in developing new antimicrobial agents (Tiwari et al., 2018). The study underscores the potential of these compounds in addressing the growing concern of antibiotic resistance.

Nonlinear Optical Properties

The investigation into the nonlinear optical properties of pyrimidine derivatives, as explored by Dhandapani et al. (2017), reveals the potential application of these compounds in the field of optoelectronics and photonics (Dhandapani et al., 2017). Such properties are essential for developing materials for optical data storage, laser technologies, and telecommunications.

Anticancer Activity

The cytotoxic activities of pyrimidine derivatives against various cancer cell lines highlight their potential as anticancer agents. The study by Stolarczyk et al. (2018) on the cytotoxicity of novel 4-thiopyrimidine derivatives against different cancer cell lines, including HeLa and K562, underscores the therapeutic potential of pyrimidine derivatives in oncology research (Stolarczyk et al., 2018).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of neuroprotection and anti-neuroinflammatory activity. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Properties

IUPAC Name

ethyl 4-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4S/c1-3-24-15(22)13-9(2)18-16(23)20-14(13)25-8-12(21)19-11-7-5-4-6-10(11)17/h4-7H,3,8H2,1-2H3,(H,19,21)(H,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAYWJGGHQWJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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